Acidity Modulation: Fluorine Substitution Lowers pKa Relative to Non-Halogenated and Brominated Analogs
A computational study using MOPAC compared the pKa of 2-amino-5-fluorobenzoic acid with its chloro- and bromo- analogs. The fluorine-substituted derivative exhibits a lower pKa than both the non-halogenated parent and the brominated analog, influencing its ionization state at physiological pH and its potential for salt formation and solubility [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 5.67 (computed) |
| Comparator Or Baseline | 2-Amino-5-bromobenzoic acid: pKa = 5.72 (computed); 2-Amino-5-chlorobenzoic acid: pKa = 5.75 (computed) |
| Quantified Difference | ΔpKa (vs Br) = -0.05; ΔpKa (vs Cl) = -0.08 |
| Conditions | Computational prediction using MOPAC software. |
Why This Matters
A lower pKa indicates stronger acidity, which can affect solubility, membrane permeability, and binding affinity to target proteins, making the fluorine analog distinct in its drug-like properties.
- [1] Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. View Source
